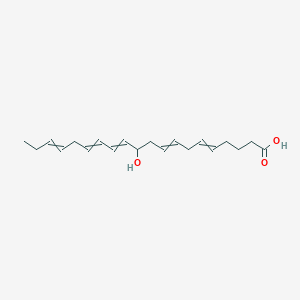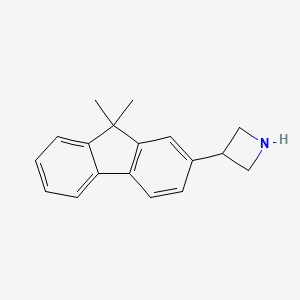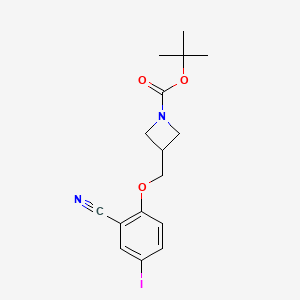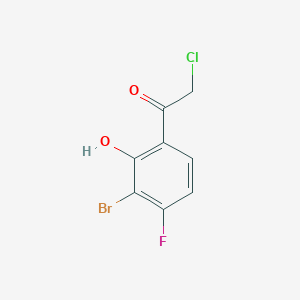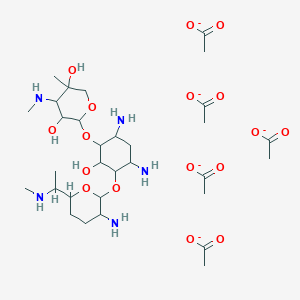
4'-Bromo-3',5'-difluorophenacyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Bromo-3’,5’-difluorophenacyl chloride is an organic compound with the molecular formula C8H4BrClF2O and a molecular weight of 269.47 g/mol It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’,5’-difluorophenacyl chloride typically involves multiple steps. One common method includes the following steps :
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Introduction of fluorine atoms to the benzene ring.
Chlorination: Introduction of a chlorine atom to the phenacyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use automated systems and continuous flow reactors to ensure high yield and purity.
化学反应分析
Types of Reactions
4’-Bromo-3’,5’-difluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phenacyl group.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative.
科学研究应用
4’-Bromo-3’,5’-difluorophenacyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4-Bromo-3,5-dichlorobenzotrifluoride: Similar in structure but with different halogen substitutions.
4-Bromo-3,5-difluorobenzaldehyde: Similar in structure but with an aldehyde group instead of a phenacyl chloride group.
Uniqueness
4’-Bromo-3’,5’-difluorophenacyl chloride is unique due to the specific combination of bromine, fluorine, and chlorine atoms attached to the phenacyl group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H4BrClF2O |
|---|---|
分子量 |
269.47 g/mol |
IUPAC 名称 |
1-(4-bromo-3,5-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-8-5(11)1-4(2-6(8)12)7(13)3-10/h1-2H,3H2 |
InChI 键 |
IUKHGJRABAJSAV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)Br)F)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)

